molecular formula C25H20N2O5S B12146167 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12146167
M. Wt: 460.5 g/mol
InChI Key: HGYOKLAVEVMACM-UHFFFAOYSA-N
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Description

The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that features a benzothiazole ring, a furan ring, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-1,3-benzothiazole, furan-2-carbaldehyde, and 2-methoxyphenylacetic acid. The synthesis may involve:

    Condensation reactions: to form the benzothiazole and furan rings.

    Cyclization reactions: to form the pyrrolidine-2,3-dione core.

    Functional group modifications: to introduce the hydroxy and methoxy groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione lies in its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C25H20N2O5S

Molecular Weight

460.5 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O5S/c1-13-11-14(2)20-18(12-13)33-25(26-20)27-21(15-7-4-5-8-16(15)31-3)19(23(29)24(27)30)22(28)17-9-6-10-32-17/h4-12,21,29H,1-3H3

InChI Key

HGYOKLAVEVMACM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5OC)C

Origin of Product

United States

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